(2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride
Overview
Description
(2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H13N3.2HCl. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 2-bromoacetophenone with imidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving imidazole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing their activity. This binding can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-imidazol-2-yl)methanamine: Similar structure but with a methyl group at the imidazole ring.
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride: Contains a cyclopropyl group instead of a phenyl group.
(1H-benzo[d]imidazol-2-yl)methanamine hydrochloride: Features a benzo-fused imidazole ring.
Uniqueness
(2-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
(2-imidazol-1-ylphenyl)methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13;;/h1-6,8H,7,11H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPYQSHQEMIADP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=CN=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669520 | |
Record name | 1-[2-(1H-Imidazol-1-yl)phenyl]methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197227-61-4 | |
Record name | 1-[2-(1H-Imidazol-1-yl)phenyl]methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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